molecular formula C15H10ClNO B5373887 N-(3-chlorophenyl)-3-phenyl-2-propynamide

N-(3-chlorophenyl)-3-phenyl-2-propynamide

Cat. No. B5373887
M. Wt: 255.70 g/mol
InChI Key: PLOQWXAEEVIHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-3-phenyl-2-propynamide, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP belongs to the class of compounds known as propargylamines, which have been shown to exhibit a range of biological activities. In

Scientific Research Applications

N-(3-chlorophenyl)-3-phenyl-2-propynamide has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the role of monoamine oxidase (MAO) in the brain. MAO is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, this compound has been shown to increase the levels of these neurotransmitters in the brain, which can lead to a range of effects on behavior and cognition.

Mechanism of Action

N-(3-chlorophenyl)-3-phenyl-2-propynamide is a reversible inhibitor of MAO, which means that it binds to the enzyme and prevents it from breaking down neurotransmitters. This leads to an increase in the levels of dopamine, norepinephrine, and serotonin in the brain. This compound has also been shown to have affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including the dose and route of administration. In general, this compound has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to a range of effects on behavior and cognition. This compound has also been shown to have neuroprotective effects, which may be related to its inhibition of MAO.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-3-phenyl-2-propynamide in lab experiments is its ability to selectively inhibit MAO, which can be useful for investigating the role of this enzyme in various biological processes. However, one limitation of this compound is its potential to interact with other receptors and enzymes in the brain, which can complicate the interpretation of results. Additionally, the effects of this compound may vary depending on the species and strain of animal used in experiments.

Future Directions

There are many future directions for research on N-(3-chlorophenyl)-3-phenyl-2-propynamide, including investigating its potential as a therapeutic agent for a variety of neurological and psychiatric disorders. Additionally, further studies are needed to better understand the mechanisms underlying the effects of this compound on behavior and cognition. Finally, the development of new synthesis methods and analogs of this compound may lead to the discovery of compounds with improved pharmacological properties.

Synthesis Methods

N-(3-chlorophenyl)-3-phenyl-2-propynamide can be synthesized through a variety of methods, including the reaction of 3-chloroaniline with propargyl bromide in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.

properties

IUPAC Name

N-(3-chlorophenyl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOQWXAEEVIHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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